molecular formula C9H11ClN2OS B2924859 2-chloro-1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}propan-1-one CAS No. 2411200-79-6

2-chloro-1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}propan-1-one

Cat. No.: B2924859
CAS No.: 2411200-79-6
M. Wt: 230.71
InChI Key: NCSIXBPQYNLZAY-UHFFFAOYSA-N
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Description

2-chloro-1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}propan-1-one is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}propan-1-one typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thioethers or thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-chloro-1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}propan-1-one is unique due to its specific substitution pattern and the presence of both thiazole and pyridine rings

Properties

IUPAC Name

2-chloro-1-(6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2OS/c1-6(10)9(13)12-3-2-7-8(4-12)14-5-11-7/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSIXBPQYNLZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=C(C1)SC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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